molecular formula C10H6O4 B1438562 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one CAS No. 1177271-53-2

7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one

Cat. No.: B1438562
CAS No.: 1177271-53-2
M. Wt: 190.15 g/mol
InChI Key: YGLXNDOUGBEARL-UHFFFAOYSA-N
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Description

7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one is a heterocyclic compound that belongs to the class of furochromenes. This compound is characterized by a fused ring system consisting of a furan ring and a chromenone moiety. It is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one can be achieved through a [3 + 2] heteroannulation reaction. One viable protocol involves the use of 4-hydroxy coumarins as a three-atom CCO unit and thioamides as a C2 coupling partner. This reaction is mediated by phenyliodine (III) diacetate (PIDA) at room temperature, which ensures high efficiency and selectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the furan and chromenone rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted furochromenes, chromanols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
  • 7-Hydroxychroman-2-carboxylic acid
  • 7-Hydroxy-2-oxo-2H-chromen-4-yl acetic acid

Comparison: 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one is unique due to its fused furan and chromenone ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and efficiency in certain reactions, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

10-hydroxy-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-6-2-7-10-5(4-13-7)1-9(12)14-8(10)3-6/h2-4,11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLXNDOUGBEARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=COC3=C2C(=CC(=C3)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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